3-(3-bromophenyl)-1-methyl-1H-1,2,4-Triazole
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Overview
Description
3-(3-Bromophenyl)-1-methyl-1H-1,2,4-Triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-methyl-1H-1,2,4-Triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with methylhydrazine, followed by cyclization with formamide under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-methyl-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Cyclization Reactions: The compound can form more complex heterocycles through cyclization reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Employs oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the triazole ring or the bromophenyl group.
Scientific Research Applications
3-(3-Bromophenyl)-1-methyl-1H-1,2,4-Triazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-methyl-1H-1,2,4-Triazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1,2,4-Triazine: Similar structure but with a triazine ring instead of a triazole ring.
3-(3-Bromophenyl)-1H-pyrazole: Features a pyrazole ring instead of a triazole ring.
Uniqueness
3-(3-Bromophenyl)-1-methyl-1H-1,2,4-Triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the triazole ring provides stability and versatility in various chemical transformations.
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-11-9(12-13)7-3-2-4-8(10)5-7/h2-6H,1H3 |
InChI Key |
KBEDYRBETKKHHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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